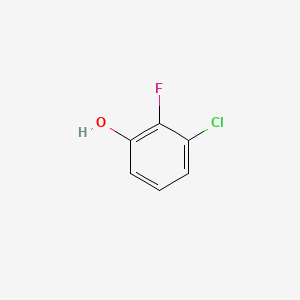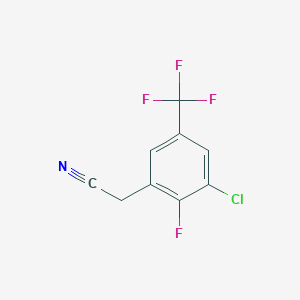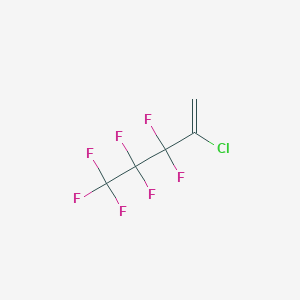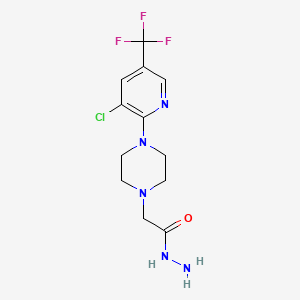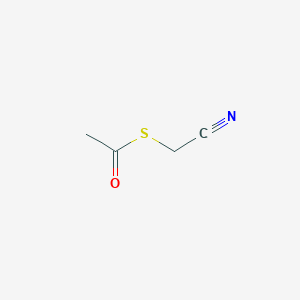
Cyanomethyl ethanethioate
描述
作用机制
Mode of Action
It’s known that cyanomethyl compounds can participate in various chemical reactions, such as cyanoacetylation and radical cyanomethylation , which could potentially influence its interaction with its targets.
Biochemical Pathways
Cyanomethyl compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
Computational assays have predicted favorable adme properties for similar cyanomethyl compounds .
Result of Action
Cyanomethyl compounds are known to participate in various chemical reactions, which could potentially result in a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
Cyanomethyl ethanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the detoxification of nitriles in biological systems. Additionally, this compound can interact with thiol-containing proteins, forming covalent bonds that can alter the protein’s function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Moreover, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound can act as a competitive inhibitor for certain enzymes, preventing the binding of their natural substrates. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. Understanding these dosage effects is essential for determining safe and effective concentrations of this compound for various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various organelles, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, affecting its overall function in the cell .
准备方法
Synthetic Routes and Reaction Conditions: Cyanomethyl ethanethioate can be synthesized through the reaction of chloroacetonitrile with thioacetic acid. The reaction typically involves the use of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out at low temperatures, around -30°C, and then slowly warmed to room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions: Cyanomethyl ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioester group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学研究应用
Cyanomethyl ethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Methyl cyanoacetate: Similar in structure but lacks the thioester group.
Ethyl cyanoacetate: Another similar compound with an ester group instead of a thioester.
Thioacetic acid: Shares the thioester functionality but lacks the cyano group.
Uniqueness: Cyanomethyl ethanethioate is unique due to the combination of the cyano and thioester groups, which confer distinct reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
IUPAC Name |
S-(cyanomethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLKUYYOPPWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380604 | |
| Record name | cyanomethyl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-56-8 | |
| Record name | cyanomethyl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)
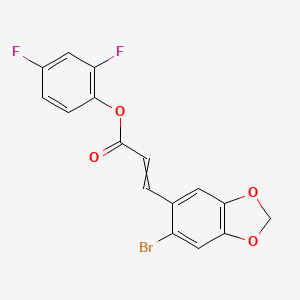
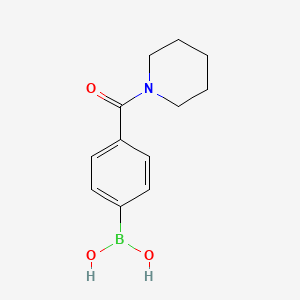


![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)

